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Compound of Interest

Compound Name: 1-(6-Methylpyridin-2-yl)piperazine

Cat. No.: B109231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of the compound 1-(6-
Methylpyridin-2-yl)piperazine. Due to the limited availability of public domain experimental

data for this specific molecule, this document outlines the expected spectroscopic

characteristics based on the analysis of structurally similar compounds. It also provides

standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data
While specific experimental data for 1-(6-Methylpyridin-2-yl)piperazine is not readily available

in public databases, the following tables summarize the predicted spectroscopic characteristics.

These predictions are derived from established principles of spectroscopy and data from

analogous molecules containing pyridinyl and piperazinyl moieties.

Table 1: Predicted ¹H NMR Data for 1-(6-Methylpyridin-2-yl)piperazine
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Pyridine-H (3, 4, 5) 6.5 - 7.5 Multiplet -

Piperazine-H (3, 5) 3.5 - 3.7 Triplet ~5

Piperazine-H (2, 6) 3.0 - 3.2 Triplet ~5

Methyl-H 2.4 - 2.5 Singlet -

NH 1.5 - 2.5 Broad Singlet -

Table 2: Predicted ¹³C NMR Data for 1-(6-Methylpyridin-2-yl)piperazine

Carbon Atom Predicted Chemical Shift (δ, ppm)

Pyridine C-2 158 - 162

Pyridine C-6 156 - 159

Pyridine C-4 137 - 140

Pyridine C-3, C-5 105 - 120

Piperazine C-2, C-6 45 - 50

Piperazine C-3, C-5 45 - 50

Methyl C 20 - 25

Table 3: Predicted Key IR Absorption Bands for 1-(6-Methylpyridin-2-yl)piperazine
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Piperazine) 3250 - 3400 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2800 - 3000 Medium

C=N, C=C Stretch (Pyridine) 1550 - 1610 Strong

C-N Stretch 1250 - 1350 Strong

Table 4: Predicted Mass Spectrometry Data for 1-(6-Methylpyridin-2-yl)piperazine

Ion Predicted m/z Notes

[M+H]⁺ 178.139
Molecular ion peak

(protonated)

[M]⁺˙ 177.132
Molecular ion peak (radical

cation)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 1-(6-Methylpyridin-2-
yl)piperazine.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or

higher).

Sample Preparation:

Accurately weigh 5-10 mg of the sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Dimethyl sulfoxide-d₆).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Solvent: CDCl₃ or DMSO-d₆.

Temperature: 298 K.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Solvent: CDCl₃ or DMSO-d₆.

Temperature: 298 K.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-(6-Methylpyridin-2-yl)piperazine.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

Perform a background scan with no sample present.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-(6-Methylpyridin-
2-yl)piperazine.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography system.

Acquisition Parameters (ESI):

Ionization Mode: Positive ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-5 kV.

Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

Data Processing:

Acquire the mass spectrum.

Identify the molecular ion peak ([M+H]⁺).

Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data for 1-(6-Methylpyridin-2-
yl)piperazine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109231#spectroscopic-data-nmr-ir-ms-for-1-6-
methylpyridin-2-yl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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